![molecular formula C22H21ClN2O5 B2368482 5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898421-12-0](/img/structure/B2368482.png)
5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one
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Description
5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H21ClN2O5 and its molecular weight is 428.87. The purity is usually 95%.
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Scientific Research Applications
Bioactive Molecule
CHEMBL1554905 is a bioactive molecule with drug-like properties . It’s part of the ChEMBL database, which brings together chemical, bioactivity, and genomic data to aid in the translation of genomic information into effective new drugs .
Inhibition of LDHA
CHEMBL1554905 has been tested for its ability to inhibit recombinant human full-length N-terminal His-tagged LDHA (Lactate Dehydrogenase A) . LDHA is an enzyme that plays a crucial role in the Warburg effect, where cancer cells predominantly produce energy by a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate in mitochondria as in most normal cells.
Suzuki–Miyaura Coupling
While not directly related to CHEMBL1554905, the compound’s structure suggests potential applications in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds. The process is mild, functional group tolerant, and uses relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Biological Potential of Indole Derivatives
Although not directly linked to CHEMBL1554905, the compound’s structure is similar to indole derivatives, which have shown diverse biological activities . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c23-18-5-2-1-4-16(18)14-30-21-15-29-17(12-19(21)26)13-24-7-9-25(10-8-24)22(27)20-6-3-11-28-20/h1-6,11-12,15H,7-10,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXAYKPFKKPKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one |
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